molecular formula C18H22N2O3S B7718020 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No. B7718020
M. Wt: 346.4 g/mol
InChI Key: OSPDFXUDVJKXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.

Mechanism of Action

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of target genes involved in inflammation, immune responses, and cell survival. The inhibition of NF-κB signaling pathway by 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects:
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of immune cells into inflamed tissues. 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB signaling pathway. The compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, the compound has some limitations, including its poor solubility in water and some organic solvents. This can make it difficult to use in certain experimental settings, and may require the use of specialized solvents or delivery methods.

Future Directions

There are several future directions for research on 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082, including its potential use in combination with other drugs for cancer therapy. The compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and may have synergistic effects with other anti-cancer drugs. Additionally, there is growing interest in the use of 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 for the treatment of autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 in these applications, and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 involves a multi-step process that starts with the reaction of 2-bromoaniline with chlorosulfonic acid to form 2-bromobenzenesulfonic acid. The resulting product is then reacted with N-ethyl-2-methylbenzamide in the presence of triethylamine to form the final product, 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activation of NF-κB, which is a key mediator of inflammation and immune responses. Inhibition of NF-κB signaling pathway has been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

N-ethyl-2-methyl-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-19-18(21)17-13-16(10-9-14(17)2)24(22,23)20-12-11-15-7-5-4-6-8-15/h4-10,13,20H,3,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPDFXUDVJKXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide

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